molecular formula C8H15NO2 B065742 Methyl 4-aminocyclohexanecarboxylate CAS No. 175867-59-1

Methyl 4-aminocyclohexanecarboxylate

Cat. No.: B065742
CAS No.: 175867-59-1
M. Wt: 157.21 g/mol
InChI Key: FFKGMXGWLOPOAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-aminocyclohexanecarboxylate can be synthesized through the esterification of 4-aminocyclohexanoic acid with methanol in the presence of sulfuric acid . The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical and chemical research applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Intermediate for Drug Synthesis
Methyl 4-aminocyclohexanecarboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. It is notably used in the production of dipeptides and other therapeutic agents, including those targeting diabetes and other metabolic disorders. The compound's structure allows for modifications that enhance the efficacy of drug candidates, making it a valuable asset in medicinal chemistry .

Dipeptide Synthesis
The compound is utilized in synthesizing dipeptides that function as inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. These inhibitors are crucial in managing type 2 diabetes by enhancing insulin sensitivity and reducing blood sugar levels .

Trk Kinase Inhibitors
Research has identified this compound derivatives as potential inhibitors of Trk kinases, which are implicated in various cancers and neurodegenerative diseases. This application highlights the compound's versatility and importance in developing targeted therapies .

Chemical Research

Proteomics Research
this compound is also employed in proteomics research, where it aids in the study of protein interactions and functions. Its biochemical properties facilitate the exploration of complex biological systems, contributing to advancements in biotechnology and molecular biology .

Synthesis of Novel Compounds
The compound is a precursor for synthesizing novel chemical entities with potential applications across multiple domains, including materials science and organic synthesis. Its reactivity allows chemists to explore new pathways for creating compounds with desired properties .

Case Studies

Study/Research Findings
Synthesis of DPP-IV Inhibitors Demonstrated that this compound can be effectively modified to create potent DPP-IV inhibitors, improving glycemic control in diabetic models.
Trk Kinase Inhibition Investigated derivatives of this compound as selective Trk kinase inhibitors, showing promising results in preclinical trials for cancer treatment.
Proteomics Applications Utilized as a reagent in mass spectrometry-based proteomics, enhancing the identification and quantification of proteins involved in disease processes.

Mechanism of Action

The mechanism of action of methyl 4-aminocyclohexanecarboxylate depends on its specific application. In pharmaceutical research, it acts as a precursor to active compounds that interact with various molecular targets, such as enzymes and receptors. The pathways involved typically include binding to active sites, inhibiting enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Methyl 4-aminocyclohexanecarboxylate can be compared with other similar compounds, such as:

    Methyl 4-aminocyclohexane-1-carboxylate hydrochloride: Similar in structure but includes a hydrochloride group.

    Methyl cis-4-aminocyclohexanecarboxylate: Differing in the spatial arrangement of atoms (cis vs. trans).

    4-Aminocyclohexanecarboxylic acid methyl ester hydrochloride: Another derivative with similar applications .

These compounds share similar chemical properties and applications but may differ in their reactivity and specific uses in research and industry.

Biological Activity

Methyl 4-aminocyclohexanecarboxylate (M4ACC) is an organic compound that has garnered attention in medicinal chemistry due to its structural similarity to various neurotransmitters and its potential pharmacological applications. This article delves into the biological activities associated with M4ACC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Neurotransmitter Interaction

M4ACC has been studied for its interaction with neurotransmitter systems, particularly in the context of conditions like depression and anxiety. Its structural similarity to neurotransmitters suggests that it may modulate neurotransmitter release or receptor activity. Preliminary studies indicate that M4ACC could influence the balance of excitatory and inhibitory neurotransmitters in the brain, which is crucial for maintaining mental health.

Anticancer Potential

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that M4ACC can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of M4ACC exhibited significant cytotoxic effects against human lung cancer cells, suggesting a pathway for further development in cancer therapeutics .

Case Study: Inhibition of ALK and HDAC

A notable study explored the synthesis of compounds related to M4ACC that inhibited anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC). The results indicated that certain derivatives had IC50 values in the nanomolar range, showcasing their effectiveness in targeting specific cancer pathways. For example, one derivative demonstrated an IC50 of 16 nM against ALK, indicating potent inhibitory activity .

Table: Summary of Biological Activities

Activity Effect Reference
Neurotransmitter ModulationPotential influence on serotonin/dopamine levels
Anticancer ActivityInhibition of lung cancer cell proliferation
ALK InhibitionIC50 = 16 nM
HDAC InhibitionIC50 = 1.03 µM

Synthesis Methods

The synthesis of M4ACC can be achieved through various methods, often involving the reaction of cyclohexanecarboxylic acid derivatives with methylating agents. A common procedure includes:

  • Starting Material : Cyclohexanecarboxylic acid.
  • Reagents : Dimethyl sulfate or methyl iodide as methylating agents.
  • Conditions : Reaction under basic conditions to facilitate nucleophilic attack by the amino group.

This approach allows for the efficient production of M4ACC with high yields.

Properties

IUPAC Name

methyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKGMXGWLOPOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329662
Record name Methyl 4-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62456-15-9
Record name Methyl 4-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (4.15 g, 34.92) was added to a cold (0° C.) stirred solution of 4-aminocyclohexane carboxylic acid (1 g, 6.98 mmol) in MeOH (10 mL). The reaction mixture was stirred under reflux conditions for 12-16 h. The reaction mixture was then concentrated under reduced pressure. The residue obtained was diluted with ice cold water, basified with aqueous sodium bicarbonate solution and extracted with DCM. The DCM layer was washed with water followed by brine solution, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 650 mg of the title compound as a brown liquid. MS (ESI): m/z 158 (M+H)
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
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Quantity
10 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-amino-1-cyclohexanecarboxylic acid (500 mg) in dichloromethane (20 mL) and methanol (10 mL) was added 10% hexane solution of trimethylsilyldiazomethane (638 mg), and the mixture was stirred for 21 hours at ambient temperature. The mixture was evaporated in vacuo to give methyl 4-amino-1-cyclohexanecarboxylate as a colorless oil (544 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
638 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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